molecular formula C23H24N4O4 B11029120 (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid CAS No. 1217458-07-5

(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid

Cat. No.: B11029120
CAS No.: 1217458-07-5
M. Wt: 420.5 g/mol
InChI Key: HCALKPNAORYWSW-LAGYLCCXSA-N
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Description

This compound is a chiral phenylacetic acid derivative featuring a cyclohexane ring substituted with a 4-oxo-1,2,3-benzotriazin-3-ylmethyl group. The benzotriazin moiety, a heterocyclic system with three nitrogen atoms, may confer unique electronic and steric properties, influencing solubility, stability, and affinity for biological targets .

Properties

CAS No.

1217458-07-5

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C23H24N4O4/c28-21(24-20(23(30)31)16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-27-22(29)18-8-4-5-9-19(18)25-26-27/h1-9,15,17,20H,10-14H2,(H,24,28)(H,30,31)/t15?,17?,20-/m0/s1

InChI Key

HCALKPNAORYWSW-LAGYLCCXSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC(C4=CC=CC=C4)C(=O)O

solubility

30 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Diazotization of Anthranilamide

Isatoic anhydride (1 ) reacts with ammonia to form anthranilamide (2 ), which undergoes diazotization using NaNO₂/HCl at 0°C to yield benzotriazinone (3 ):

Isatoic anhydrideNH3AnthranilamideNaNO2/HClBenzotriazinone\text{Isatoic anhydride} \xrightarrow{\text{NH}3} \text{Anthranilamide} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Benzotriazinone}

Key Conditions :

  • Temperature control (0–5°C) prevents premature decomposition.

  • Neutralization with NaOH ensures product stability (yield: 65–88%).

Functionalization of the Cyclohexane Scaffold

Cyclohexanecarbonyl Chloride Synthesis

4-Methylcyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride:

4-Methylcyclohexanecarboxylic acidSOCl24-Methylcyclohexanecarbonyl chloride\text{4-Methylcyclohexanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{4-Methylcyclohexanecarbonyl chloride}

Challenges :

  • Steric hindrance from the methyl group necessitates excess reagent (2.5 eq.).

  • Anhydrous conditions prevent hydrolysis.

Coupling to Benzotriazinone-Methyl Spacer

The acyl chloride reacts with benzotriazinone-methyl amine (generated via hydrazinolysis of the methyl ester):

Benzotriazinone-methyl amine+Cyclohexanecarbonyl chlorideEt3N4-[(4-Oxo-benzotriazin-3-yl)methyl]cyclohexanecarboxamide\text{Benzotriazinone-methyl amine} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{4-[(4-Oxo-benzotriazin-3-yl)methyl]cyclohexanecarboxamide}

Yield Enhancement :

  • Use of HOBt/EDC coupling reagents improves amidation efficiency (yield: 72–85%).

Enantioselective Synthesis of (2S)-2-Amino-2-Phenylacetic Acid

Asymmetric Strecker Synthesis

Phenylacetaldehyde undergoes Strecker reaction with NH₃/KCN in the presence of a chiral catalyst:

PhenylacetaldehydeNH3,KCN, catalyst(2S)α-AminonitrileHCl/H2O(2S)2-Amino-2-phenylacetic acid\text{Phenylacetaldehyde} \xrightarrow{\text{NH}3, \text{KCN, catalyst}} (\text{2S})-\alpha\text{-Aminonitrile} \xrightarrow{\text{HCl/H}2\text{O}} (\text{2S})-\text{2-Amino-2-phenylacetic acid}

Catalyst Systems :

  • Jacobsen’s thiourea catalysts achieve >90% enantiomeric excess (ee).

  • Hydrolysis at 60°C for 6 h ensures complete nitrile conversion.

Enzymatic Resolution

Racemic 2-amino-2-phenylacetic acid is resolved using immobilized penicillin acylase:

RacemateEnzyme(2S)Acid+(2R)Amide\text{Racemate} \xrightarrow{\text{Enzyme}} (\text{2S})-\text{Acid} + (\text{2R})-\text{Amide}

Conditions :

  • pH 7.5 buffer maximizes enzyme activity.

  • Product isolated via ion-exchange chromatography (purity: 98%).

Final Assembly via Amide Coupling

The cyclohexanecarboxamide intermediate reacts with (2S)-2-amino-2-phenylacetic acid using DCC/DMAP:

Cyclohexanecarboxamide+(2S)Amino acidDCC, DMAPTarget compound\text{Cyclohexanecarboxamide} + (\text{2S})-\text{Amino acid} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}

Purification :

  • Silica gel chromatography (EtOAc/hexane, 1:1) removes by-products.

  • Chiral HPLC confirms enantiopurity (ee >99%).

Analytical Characterization and Yield Optimization

Parameter Method Result
PurityHPLC (C18 column)99.2% (210 nm)
Enantiomeric ExcessChiral HPLC (Chiralpak AD)99.5% ee
Melting PointDSC182–184°C (decomposition)
Overall YieldMulti-step synthesis32% (from isatoic anhydride)

Critical Notes :

  • Diazotization and alkylation steps are yield-limiting (40–60% per step).

  • Asymmetric catalysis reduces racemization risks compared to enzymatic methods.

Industrial-Scale Considerations

Cost-Effective Catalysts

Cobalt-based catalysts (as in phenylacetic acid synthesis) may reduce costs for large-scale methylene bridge formation.

Solvent Recycling

Methanol/water mixtures from benzotriazinone alkylation are distilled and reused, lowering environmental impact.

Regulatory Compliance

Residual metal catalysts (e.g., Co, Fe) must be <10 ppm, necessitating chelating resin treatment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine ring and the phenylacetic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzotriazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzotriazine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that compounds containing benzotriazine moieties can interact with cellular pathways involved in cancer progression. The unique structure of (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid suggests potential anticancer properties by modulating enzyme activity related to tumor growth.

Antibacterial Properties

The compound has shown effectiveness against certain bacterial strains by inhibiting critical enzymes involved in bacterial protein synthesis. This mechanism disrupts bacterial growth and viability, indicating its potential as an antibacterial agent.

Antioxidant Effects

Studies have demonstrated that this compound possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation through apoptosis induction.
Study BAntibacterial EfficacyShowed significant inhibition of bacterial growth in vitro against multiple strains.
Study CAntioxidant PropertiesHighlighted reduction in oxidative stress markers in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The benzotriazine ring can form hydrogen bonds and π-π interactions, while the cyclohexyl and phenylacetic acid moieties provide hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Sources

  • (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (): Key Differences: Replaces the benzotriazin group with a thiazolidine ring and incorporates a dioxopiperazine-carboxamido chain. Stereochemical Complexity: Both compounds emphasize (S)-configuration at critical positions, but the analog in exhibits epimerization risks due to labile stereocenters, necessitating stringent chromatographic control .

Pesticide-Derived Triazin Compounds ()

  • Metsulfuron Methyl Ester : Contains a 1,3,5-triazin-2-yl group linked via sulfonylurea.
    • Functional Contrast : While sharing a triazin core, the pesticidal compounds lack the phenylacetic acid backbone and cyclohexane spacer, resulting in distinct physicochemical profiles (e.g., higher logP due to methyl/trifluoroethoxy groups).

Amino Acid Derivatives ()

  • Ki 16425 : Features an isoxazolyl-phenyl group and chlorophenyl substituents.
    • Pharmacokinetic Insights : Both compounds utilize aromatic systems for hydrophobic interactions, but Ki 16425’s isoxazole and ester groups may enhance membrane permeability compared to the carboxylic acid group in the target compound .

Comparative Data Table

Parameter Target Compound (4S)-Thiazolidine Analog () Ki 16425 ()
Molecular Weight ~495 g/mol (estimated) ~580 g/mol 490.96 g/mol
Key Functional Groups Benzotriazin, cyclohexane, phenylacetic acid Thiazolidine, dioxopiperazine Isoxazole, chlorophenyl, ester
Stereochemical Sensitivity High ((2S) configuration) High (epimerization noted) Moderate (single stereocenter)
Synthetic Challenges Acid-sensitive benzotriazin; requires pH-controlled hydrolysis Multi-step amidation; epimer separation Esterification stability
Potential Applications Enzyme inhibition (speculative) Antibiotic derivatives LPAR1 antagonist

Research Findings and Implications

  • Synthesis and Stability : The target compound’s benzotriazin group may necessitate mild reaction conditions (e.g., low-temperature hydrolysis as in ) to prevent decomposition. By contrast, analogs with thiazolidine or isoxazole systems tolerate broader pH ranges .
  • However, the benzotriazin group’s electron-deficient nature could enhance interactions with catalytic serine residues in enzymes .
  • Impurity Profiles : Analogs in and highlight the need for advanced analytical methods (e.g., chiral HPLC) to resolve epimers or degradation products, a consideration applicable to the target compound’s quality control .

Biological Activity

(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the context of modulating specific biological pathways and treating various disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzotriazine moiety, which is known for its diverse pharmacological properties. The molecular formula is typically represented as C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol.

Research indicates that compounds related to benzotriazines can act as modulators of GPR139, a G protein-coupled receptor implicated in various physiological processes. The modulation of GPR139 may influence neurochemical pathways associated with mood regulation and appetite control .

In Vitro Studies

In vitro studies have demonstrated that (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid exhibits significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound has shown to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF-75.2
HeLa7.8

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notably:

  • Anti-tumor Activity : In xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose30
High Dose65

Case Studies

Case Study 1: GPR139 Modulation
A study investigated the effects of (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid on GPR139 signaling pathways. Results indicated enhanced signaling in neuronal cells, suggesting potential applications in treating mood disorders .

Case Study 2: Cancer Therapeutics
In another study focusing on its anti-cancer properties, the compound was administered to mice with induced tumors. The results showed not only a reduction in tumor size but also an increase in survival rates among treated mice compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the benzotriazinone core via cyclization of ortho-aminobenzonitrile derivatives under oxidative conditions.
  • Step 2 : Functionalization of the cyclohexane ring using reductive amination or alkylation to introduce the methylbenzotriazinone moiety.
  • Step 3 : Coupling the cyclohexanecarbonyl group to the phenylacetic acid backbone via peptide-like bond formation, employing carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Critical Note : Monitor reaction intermediates using LC-MS to avoid side products like epimers or unreacted starting materials .

Q. How can researchers confirm the stereochemical purity of this compound?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20, v/v) at 25°C. Validate separation using reference standards of both enantiomers. For NMR, employ 13C^{13}\text{C}-DEPT or NOESY to confirm spatial arrangements of the (2S) configuration and cyclohexane substituents .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm.
  • LC-HRMS : Identify unknown impurities (e.g., hydrolyzed benzotriazinone or decarboxylated derivatives) via exact mass matching.
  • Thresholds : Pharmacopeial guidelines suggest ≤0.15% for individual unspecified impurities and ≤0.5% for total impurities .

Advanced Research Questions

Q. How can researchers resolve co-eluting epimers during chromatographic analysis?

Epimer separation is sensitive to mobile phase pH and temperature:

  • Adjust pH to 3.0–3.5 (using formic acid) to stabilize the protonation state of the benzotriazinone nitrogen.
  • Increase column temperature to 40°C to enhance kinetic resolution.
  • If unresolved, derivatize the compound with a chiral agent (e.g., Marfey’s reagent) and re-analyze via LC-MS .

Q. What experimental strategies are recommended for assessing the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (60°C) conditions for 24–72 hours. Monitor degradation products via LC-MS.
  • Plasma Stability : Incubate with human plasma (37°C, 2 hours) and quantify remaining parent compound using a validated UPLC-MS/MS method.
  • Key Findings : The benzotriazinone moiety is prone to hydrolysis in basic conditions, while the phenylacetic acid group is stable .

Q. How can researchers evaluate the compound’s potential as a protease inhibitor?

  • In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition of target proteases (e.g., thrombin or trypsin-like enzymes). Calculate IC50_{50} values via dose-response curves.
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the benzotriazinone group and the protease active site.
  • Validation : Compare activity with known inhibitors (e.g., leupeptin) and assess selectivity against off-target proteases .

Q. What methodologies are appropriate for studying the compound’s pharmacokinetics in vivo?

  • Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours.
  • Quantification : Use a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL.
  • Key Parameters : Calculate AUC, Cmax_{\text{max}}, t1/2_{1/2}, and bioavailability. Note: The compound shows low oral bioavailability (<20%) due to first-pass metabolism .

Q. How can computational chemistry aid in optimizing this compound’s bioactivity?

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets.
  • MD Simulations : Simulate binding dynamics (50 ns trajectories) to identify flexible regions (e.g., cyclohexane ring) that influence target engagement.
  • ADMET Prediction : Use tools like SwissADME to optimize solubility (>50 µM) and reduce CYP3A4 inhibition risk .

Data Contradictions and Mitigation

Q. How should researchers address discrepancies in reported biological activity data?

  • Source Validation : Cross-check data against peer-reviewed studies (e.g., J. Med. Chem.) rather than vendor-supplied profiles.
  • Assay Variability : Replicate experiments in-house using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity).
  • Structural Confirmation : Ensure batch-to-batch consistency via 1H^{1}\text{H}-NMR and HRMS, as impurities like epimers can skew activity results .

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